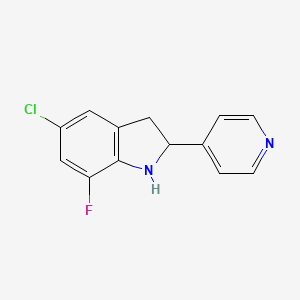
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chloro and fluoro substituents on the indoline ring enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 7-fluoroindole.
Formation of Indoline Ring: The indoline ring is formed through a cyclization reaction. This can be achieved using various cyclization agents and conditions, such as acid or base catalysis.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination and fluorination reagents, such as thionyl chloride and fluorine gas, are commonly used.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as indoline.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development.
科学的研究の応用
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloro-7-fluoroindole: Similar in structure but lacks the pyridinyl group.
2-(Pyridin-4-yl)indoline: Similar but without the chloro and fluoro substituents.
7-Fluoro-2-(pyridin-4-yl)indoline: Lacks the chloro substituent.
Uniqueness
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C13H10ClFN2 |
|---|---|
分子量 |
248.68 g/mol |
IUPAC名 |
5-chloro-7-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10ClFN2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2 |
InChIキー |
LFEUWIMVFNXHJV-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C1C=C(C=C2F)Cl)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



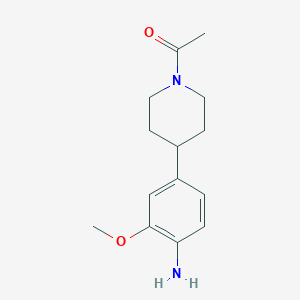
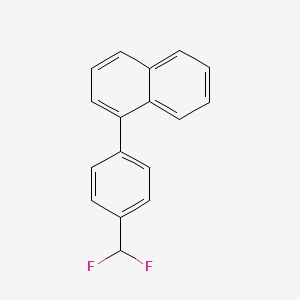


![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)

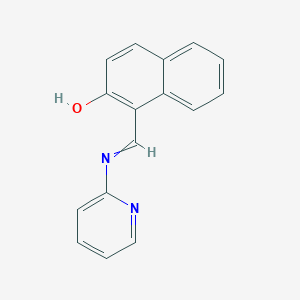
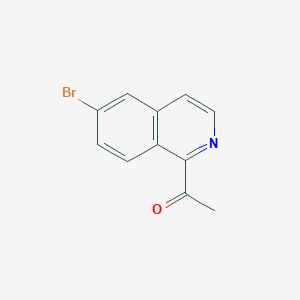

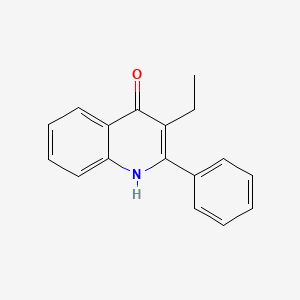
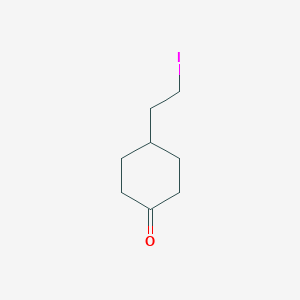
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)
